molecular formula C18H42Cl3NO6Si3 B3282840 1,1,1-Trichloro-N,N-bis{tris[(propan-2-yl)oxy]silyl}silanamine CAS No. 758-53-2

1,1,1-Trichloro-N,N-bis{tris[(propan-2-yl)oxy]silyl}silanamine

Cat. No. B3282840
CAS RN: 758-53-2
M. Wt: 559.1 g/mol
InChI Key: MHJRZOOTKJBLRC-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-N,N-bis{tris[(propan-2-yl)oxy]silyl}silanamine, commonly known as TBTSP, is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. TBTSP is a type of organosilicon compound that contains both silicon and nitrogen atoms in its structure. This compound is synthesized using a specific method that involves the reaction of tris[(propan-2-yl)oxy]silanol with trichlorosilane and ammonia. The resulting compound has been extensively studied for its potential use in scientific research, particularly in the field of chemistry and materials science.

Mechanism of Action

The mechanism of action of TBTSP is not fully understood. However, it is believed that TBTSP interacts with various functional groups in organic compounds, leading to the formation of new chemical bonds. In materials science, TBTSP reacts with various metal and non-metal substrates, leading to the formation of a thin layer of silicon-based material on the surface of the substrate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TBTSP have not been extensively studied. However, studies have shown that TBTSP is relatively non-toxic to living organisms. It is also biodegradable and does not accumulate in the environment.

Advantages and Limitations for Lab Experiments

TBTSP has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in various organic solvents, making it easy to handle and use in various reactions. However, TBTSP has some limitations. It is relatively expensive compared to other reagents and catalysts. It is also not suitable for use in aqueous solutions, as it reacts with water to form hydrochloric acid.

Future Directions

There are several future directions for the use of TBTSP in scientific research. In chemistry, TBTSP can be used as a reagent for the synthesis of new organic compounds with unique properties. It can also be used as a catalyst for various organic reactions. In materials science, TBTSP can be used as a precursor for the synthesis of new silicon-based materials with unique properties. It can also be used as a surface modifier for various materials, leading to the development of new materials with improved properties. Overall, the potential applications of TBTSP in scientific research are vast and varied, and further studies are needed to fully explore its potential.

Scientific Research Applications

TBTSP has been extensively studied for its potential applications in various scientific research fields. In chemistry, TBTSP has been used as a reagent for the synthesis of various organic compounds. It has also been used as a catalyst in various organic reactions. In materials science, TBTSP has been used as a precursor for the synthesis of silicon-based materials. It has also been used as a surface modifier for various materials, including metals, ceramics, and polymers.

properties

IUPAC Name

2-[di(propan-2-yloxy)-[trichlorosilyl-tri(propan-2-yloxy)silylamino]silyl]oxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H42Cl3NO6Si3/c1-13(2)23-30(24-14(3)4,25-15(5)6)22(29(19,20)21)31(26-16(7)8,27-17(9)10)28-18(11)12/h13-18H,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJRZOOTKJBLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](N([Si](OC(C)C)(OC(C)C)OC(C)C)[Si](Cl)(Cl)Cl)(OC(C)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42Cl3NO6Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80824584
Record name 1,1,1-Trichloro-N,N-bis{tris[(propan-2-yl)oxy]silyl}silanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80824584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

758-53-2
Record name 1,1,1-Trichloro-N,N-bis{tris[(propan-2-yl)oxy]silyl}silanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80824584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trichloro-N,N-bis{tris[(propan-2-yl)oxy]silyl}silanamine
Reactant of Route 2
1,1,1-Trichloro-N,N-bis{tris[(propan-2-yl)oxy]silyl}silanamine

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